5-fluoro PB-22 N-(3-fluoropentyl) isomer
Description
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c1-2-17(24)12-14-26-15-19(18-9-3-4-10-20(18)26)23(27)28-21-11-5-7-16-8-6-13-25-22(16)21/h3-11,13,15,17H,2,12,14H2,1H3 |
InChI Key |
KHHVRLVERWQVQC-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCC(F)CC)C4=C3C=CC=C4 |
Synonyms |
quinolin-8-yl 1-(3-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation Methodologies
Synthetic Strategies for Indole-3-Carboxylic Acid 8-Quinolinyl Esters
The general structure of 5-fluoro PB-22 and its isomers is an indole-3-carboxylic acid core linked via an ester bond to a quinoline (B57606) moiety, with a fluorinated pentyl chain attached to the indole (B1671886) nitrogen. nih.govcaymanchem.comnih.gov The synthesis of these molecules is a significant undertaking in organic chemistry.
The synthesis of indole-3-carboxylic acid 8-quinolinyl esters typically involves the preparation of two key precursors: the appropriately substituted indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124). The final step is a condensation reaction, forming an ester linkage between these two fragments.
The synthesis of the N-alkylated indole precursor is crucial. For the target compound, this would be 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid. This precursor is generally synthesized by the alkylation of an indole-3-carboxylic acid ester with a suitable 3-fluoropentyl halide, followed by hydrolysis of the ester to yield the free carboxylic acid. The subsequent esterification with 8-hydroxyquinoline can be achieved using standard coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other dehydrating agents that facilitate the formation of the ester bond.
Introducing a fluorine atom at a specific position on the pentyl chain—a process known as regioselective fluorination—is a primary challenge. For the N-(3-fluoropentyl) isomer, the fluorine must be placed specifically at the C3 position. Furthermore, since the C3 carbon is bonded to four different groups (a hydrogen, a fluorine, an ethyl group, and a propyl-indole group), it is a chiral center. caymanchem.com This means the compound exists as two non-superimposable mirror images, or enantiomers.
Achieving stereochemical control to produce a single enantiomer is a complex task in synthetic chemistry. nih.govnih.gov Asymmetric electrophilic fluorination is a modern approach used to create chiral fluorinated compounds. mdpi.com This can involve using chiral catalysts to direct the fluorine atom to a specific face of the molecule. Alternatively, a common strategy involves starting with a chiral alcohol precursor, such as (R)- or (S)-pentan-3-ol, and replacing the hydroxyl group with fluorine using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This approach often proceeds with an inversion of stereochemistry. The synthesis of specific alkyl side-chains is an area of interest for creating structurally defined molecules. nih.govresearchgate.net
Enantiospecific Synthesis and Chiral Separation of Related Synthetic Cannabinoid Receptor Agonist Enantiomers
Given the chirality of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer, methods to obtain single enantiomers are critical for detailed pharmacological studies. This can be accomplished either through enantiospecific synthesis, as described above, or by separating the racemic mixture (a 1:1 mixture of both enantiomers) after synthesis. nih.gov
Chiral separation is frequently accomplished using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC). chromatographytoday.commdpi.com These methods employ a chiral stationary phase (CSP), which is a column packing material that is itself chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating the enantiomers of various synthetic cannabinoids. nih.govcannabissciencetech.comfrontiersin.org The differential interaction between each enantiomer and the chiral stationary phase causes them to travel through the column at different speeds, allowing for their separation and collection as individual, pure enantiomers. mdpi.com The choice of mobile phase, often a mixture of solvents like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. frontiersin.org
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
Unambiguous identification of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer and its differentiation from other positional isomers (e.g., 2-fluoropentyl or 5-fluoropentyl isomers) requires sophisticated analytical instrumentation. nih.govuab.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. oup.comresearchgate.net For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful. The position of the fluorine atom on the pentyl chain creates a unique electronic environment that results in characteristic chemical shifts and coupling patterns for nearby nuclei.
In the ¹H NMR spectrum, the proton attached to the same carbon as the fluorine (H-3) would appear as a complex multiplet due to coupling with both the fluorine atom and the protons on the adjacent carbons (C2 and C4). Similarly, in the ¹³C NMR spectrum, the carbon directly bonded to fluorine (C-3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons at the C2 and C4 positions would also show smaller two-bond (²JCF) couplings. These distinct shifts and coupling patterns allow for the clear differentiation between the 3-fluoro, 2-fluoro, 4-fluoro, and 5-fluoro isomers. nih.govwestmont.edu Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously. oup.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Isomeric Differentiation Note: This table presents expected characteristic signals for differentiating fluoropentyl isomers of PB-22. Actual chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Data is illustrative and based on general principles of NMR spectroscopy.
| Isomer | Key ¹H NMR Signal (proton on F-bearing carbon) | Key ¹³C NMR Signal (F-bearing carbon) |
|---|---|---|
| N-(2-fluoropentyl) | δ ~4.5-4.8 (dtt, ¹JHF ~48 Hz) | δ ~90-94 (d, ¹JCF ~170 Hz) |
| N-(3-fluoropentyl) | δ ~4.4-4.7 (dtt, ¹JHF ~49 Hz) | δ ~92-96 (d, ¹JCF ~172 Hz) |
| N-(4-fluoropentyl) | δ ~4.3-4.6 (dtt, ¹JHF ~47 Hz) | δ ~88-92 (d, ¹JCF ~168 Hz) |
| N-(5-fluoropentyl) | δ ~4.5 (t, ²JHF ~47 Hz) - Signal for H at C4 | δ ~83-85 (t, ¹JCF ~165 Hz) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nih.govnih.gov For 5-fluoro PB-22 N-(3-fluoropentyl) isomer, the molecular formula is C₂₃H₂₁FN₂O₂. caymanchem.com HRMS can confirm this formula by measuring the molecular ion's mass to within a few parts per million of its theoretical value.
Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves fragmenting the molecular ion and analyzing the resulting product ions. nih.govresearchgate.net The fragmentation pattern is highly dependent on the molecule's structure and can be used to distinguish between isomers. For PB-22 type compounds, common fragmentation pathways include the cleavage of the ester bond to produce ions corresponding to the quinolinol moiety and the N-alkylated indole-3-carbonyl moiety. nih.govnih.gov Further fragmentation of the fluoropentyl chain can help pinpoint the fluorine's location. For the 3-fluoro isomer, characteristic neutral losses or fragment ions resulting from cleavage adjacent to the C-F bond would be expected, which would differ from the fragmentation of other positional isomers. clemson.edu
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data Note: This table shows predicted characteristic fragment ions for 5-fluoro PB-22 isomers based on common fragmentation pathways for synthetic cannabinoids.
| Precursor Ion (M+H)⁺ | Fragment Ion (m/z) | Proposed Structure / Origin | Significance for Isomer Differentiation |
|---|---|---|---|
| 377.1660 | 232.1183 | [1-(3-fluoropentyl)-1H-indole-3-carbonyl]⁺ | This fragment retains the fluorinated chain. Its subsequent fragmentation can reveal the fluorine position. |
| 377.1660 | 145.0522 | [Quinolin-8-ol + H]⁺ | Common fragment for all PB-22 type compounds with an 8-quinolinyl ester. |
| 377.1660 | 130.0500 | [Indole-3-carbonyl]⁺ | Results from cleavage of the N-alkyl chain and the ester. |
| 232.1183 | Varies | Fragments from the fluoropentyl chain | The specific masses of fragments from the alkyl chain (e.g., loss of C₂H₅ vs C₃H₇) would differ between isomers. |
Pharmacological Characterization in in Vitro Systems
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Determinations
At present, specific quantitative binding affinity data for the 5-fluoro PB-22 N-(3-fluoropentyl) isomer at CB1 and CB2 receptors from radioligand displacement assays or cell-based biosensor systems are not available in the peer-reviewed scientific literature. Research has confirmed the existence of various positional isomers of 5F-PB-22, including the N-(3-fluoropentyl) isomer, primarily in the context of analytical differentiation for forensic purposes. However, these studies have not typically included pharmacological characterization.
While detailed binding data for the N-(3-fluoropentyl) isomer is lacking, studies on the structurally related 5F-PB-22 have shown it to be a potent binder to both CB1 and CB2 receptors. This suggests that the N-(3-fluoropentyl) isomer would also exhibit affinity for these receptors, though the precise values remain undetermined.
Table 1: Cannabinoid Receptor Binding Affinity Data
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Source |
| 5-fluoro PB-22 N-(3-fluoropentyl) isomer | Data not available | Data not available | - |
No published studies utilizing radioligand displacement assays to determine the receptor occupancy of 5-fluoro PB-22 N-(3-fluoropentyl) isomer at CB1 or CB2 receptors were identified.
There is no available data from cell-based biosensor systems that specifically profiles the interaction of 5-fluoro PB-22 N-(3-fluoropentyl) isomer with cannabinoid receptors.
Functional Agonism Studies at Cannabinoid Receptors
Information regarding the functional activity of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer at cannabinoid receptors is not currently present in scientific literature. Functional agonism studies are critical to determine whether the compound activates the receptor upon binding and to what extent.
No data from GPCR signaling pathway activation assays for 5-fluoro PB-22 N-(3-fluoropentyl) isomer has been published. Such assays would be necessary to understand its efficacy as a cannabinoid receptor agonist.
While the existence of N-(fluoropentyl) isomers of 5-fluoro PB-22 has been noted in forensic and analytical chemistry literature, a comparative analysis of their efficacy and potency at cannabinoid receptors has not been published. A thesis from the University of Alabama at Birmingham mentioned the examination of three N-(fluoropentyl) isomers of 5-fluoro PB-22, which suggests that such data may exist but has not been disseminated in publicly available literature.
Table 2: Comparative Functional Activity of 5F-PB-22 Isomers
| Compound | CB1 Receptor Efficacy | CB1 Receptor Potency (EC50) | CB2 Receptor Efficacy | CB2 Receptor Potency (EC50) | Source |
| 5-fluoro PB-22 N-(3-fluoropentyl) isomer | Data not available | Data not available | Data not available | Data not available | - |
Enzyme-Mediated Interactions and Metabolic Stability Studies (In Vitro)
There are no specific in vitro studies on the enzyme-mediated interactions and metabolic stability of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer. Research on the metabolism of the parent compound, 5F-PB-22, has identified that it undergoes extensive metabolism, primarily through ester hydrolysis and modifications to the alkyl chain. It is plausible that the N-(3-fluoropentyl) isomer would also be a substrate for similar metabolic enzymes, such as carboxylesterases and cytochrome P450s. However, the position of the fluorine atom on the pentyl chain could influence the rate and profile of metabolism compared to the terminally fluorinated isomer. Without specific experimental data, any discussion on its metabolic fate remains speculative.
Table 3: In Vitro Metabolic Stability Data
| Compound | In Vitro Half-life (t1/2) | Primary Metabolizing Enzymes | Major Metabolic Pathways | Source |
| 5-fluoro PB-22 N-(3-fluoropentyl) isomer | Data not available | Not determined | Not determined | - |
Inhibition Profiling of Major Cytochrome P450 (CYP) Isoforms
There is no specific data available from in vitro studies on the inhibitory effects of 5-fluoro PB-22 N-(3-fluoropentyl) isomer on major cytochrome P450 (CYP) isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
In the broader class of synthetic cannabinoids, interactions with CYP enzymes have been reported, with some compounds acting as inhibitors. usdoj.gov However, without direct experimental evidence for 5-fluoro PB-22 N-(3-fluoropentyl) isomer, it is not possible to construct a data table of its inhibitory potential (e.g., IC50 values).
Table 1: Inhibition of Major Cytochrome P450 (CYP) Isoforms by 5-fluoro PB-22 N-(3-fluoropentyl) isomer
| CYP Isoform | Inhibition Data (e.g., IC50) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Assessment of Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) and Transporter Modulation
Similarly, there is a lack of published research on the modulation of Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes or drug transporters by 5-fluoro PB-22 N-(3-fluoropentyl) isomer.
While glucuronidation is a known metabolic pathway for some synthetic cannabinoids, the specific interaction of this isomer with UGTs has not been characterized. Likewise, its potential to modulate the activity of key drug transporters has not been investigated in vitro.
Table 2: Modulation of UGT Isoforms and Transporters by 5-fluoro PB-22 N-(3-fluoropentyl) isomer
| Enzyme/Transporter | Modulation Effect |
| UGT Isoforms | Data not available |
| Transporters (e.g., P-gp, BCRP) | Data not available |
Metabolic Pathway Identification and Characterization in Research Models
Fungal Biotransformation Models (e.g., Cunninghamella elegans) for Predictive Metabolite Generation
The fungus Cunninghamella elegans is a well-established microbial model for studying the metabolism of xenobiotics, including synthetic cannabinoids. frontiersin.orgnih.gov This is due to its possession of cytochrome P450 (CYP) monooxygenase systems that can produce metabolites, particularly Phase I metabolites, that are analogous to those formed in mammals. nih.gov Studies using C. elegans have been employed to investigate the metabolism of 5F-PB-22, revealing several key biotransformation pathways. frontiersin.org
Phase I metabolism involves the introduction or exposure of functional groups, typically increasing the polarity of the compound. In incubations of 5F-PB-22 with C. elegans, several Phase I reactions have been identified. The primary pathways include:
Ester Hydrolysis : The cleavage of the ester bond linking the quinolinyl group to the indole (B1671886) core is a significant metabolic step. This reaction yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH). researchgate.net
Oxidative Defluorination : This process involves the replacement of the fluorine atom on the pentyl chain with a hydroxyl group, leading to the formation of 5'-hydroxypentyl-PB-22 (a PB-22 metabolite). This can be followed by further oxidation to form the corresponding carboxylic acid, PB-22 pentanoic acid. frontiersin.org
Hydroxylation : The addition of hydroxyl (-OH) groups can occur at various positions on the molecule. Dihydroxylation and the formation of dihydrodiol metabolites have been observed in fungal models for 5F-PB-22. frontiersin.org
The table below summarizes some of the Phase I metabolites of 5F-PB-22 identified after incubation with Cunninghamella elegans.
| Metabolite | Biotransformation Pathway |
| 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis |
| PB-22 N-pentanoic acid | Oxidative Defluorination, Ester Hydrolysis, Oxidation |
| Dihydroxy-5F-PB-22 | Dihydroxylation |
| Dihydrodiol-5F-PB-22 | Dihydrodiol Formation |
This table is based on data from fungal biotransformation studies of 5F-PB-22.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. While mammalian systems primarily utilize glucuronic acid for this purpose (glucuronidation), fungi like C. elegans often employ glucose, resulting in glucosidated conjugates. For 5F-PB-22, glucosidation has been identified as a Phase II pathway in C. elegans incubations. frontiersin.org However, it is noted that this model is generally less effective at producing the full range of Phase II metabolites observed in humans. frontiersin.org
Mammalian Hepatic Microsomal and Hepatocyte Incubation Studies
To gain a more accurate prediction of human metabolism, in vitro studies using human liver preparations, such as pooled human hepatocytes and human liver microsomes (HLMs), are essential. nih.gov These models contain the primary enzymes responsible for drug metabolism in humans.
The incubation of 5F-PB-22 with pooled human hepatocytes, followed by analysis with sophisticated techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), has enabled the identification of numerous metabolites. nih.govresearchgate.net Studies have successfully identified 22 distinct metabolites of 5F-PB-22. nih.govresearchgate.net The predominant metabolic transformation observed is ester hydrolysis, which gives rise to a variety of metabolites based on 1-(5-fluoropentyl)indole-3-carboxylic acid. nih.govresearchgate.net The majority of the identified compounds are generated through oxidation, with or without subsequent glucuronidation. nih.gov
The following table details the major metabolites of 5F-PB-22 identified in human hepatocyte incubations, ranked by peak area at 3 hours.
| Rank (3h) | Suggested Biotransformation |
| 1 | Ester hydrolysis + Glucuronidation |
| 2 | Ester hydrolysis + Oxidation |
| 3 | Ester hydrolysis + Oxidation |
| 4 | Ester hydrolysis |
| 5 | Oxidative Defluorination + Ester hydrolysis + Oxidation (PB-22 pentanoic acid) |
| 6 | Oxidation |
| 7 | Ester hydrolysis + Dihydroxylation |
| 8 | Oxidative Defluorination + Oxidation (hydroxy-PB-22) |
| 9 | Ester hydrolysis + Oxidation + Glucuronidation |
| 10 | Oxidation on quinoline (B57606) system |
This table is a representation of data from human hepatocyte incubation studies of 5F-PB-22. nih.govresearchgate.net
Based on the metabolites identified in human hepatocyte studies, the metabolic fates of the key structural components of 5F-PB-22 can be elucidated. These findings provide a strong basis for predicting the metabolism of the 3-fluoropentyl isomer.
Quinolinyl Ester Moiety : The ester linkage is highly susceptible to enzymatic cleavage by esterases, representing the most dominant metabolic pathway. frontiersin.orgnih.govresearchgate.net This hydrolysis reaction decouples the quinoline portion from the indole core. The resulting 8-hydroxyquinoline (B1678124) can undergo further metabolism, while the indole moiety becomes the substrate for a cascade of subsequent reactions. Oxidation on the quinoline system itself has also been identified as a metabolic route. nih.govresearchgate.net
Fluoropentyl Chain : The N-alkyl chain is a primary site for oxidative metabolism. For 5F-PB-22, this prominently involves oxidative defluorination , where the terminal fluorine is replaced by a hydroxyl group, forming a 5-hydroxypentyl intermediate. nih.govresearchgate.net This alcohol is then further oxidized to yield a pentanoic acid metabolite (PB-22 pentanoic acid). nih.govcaymanchem.com It is plausible that for the 3-fluoropentyl isomer, a similar defluorination could occur, or alternatively, hydroxylation could take place at other positions (e.g., C4 or C5) on the pentyl chain, which are common metabolic sites for non-fluorinated analogs. nih.gov
Comparative Analysis of Metabolic Pathways Across 5-Fluoro PB-22 Isomers and Analogs
Comparing the metabolism of 5F-PB-22 to its non-fluorinated parent compound, PB-22, reveals the significant influence of the fluorine atom on the metabolic profile.
Metabolism of the Pentyl Chain : For PB-22, metabolism occurs broadly across the pentyl chain, with hydroxylation observed at various positions without a clear preference. nih.gov In contrast, for 5F-PB-22, the metabolic focus shifts. The major metabolites are typically those resulting from oxidative defluorination at the C5 position, leading to 5-hydroxypentyl and pentanoic acid metabolites. nih.gov This suggests that the fluorine atom directs the site of initial oxidation.
Shared Pathways : Both PB-22 and 5F-PB-22 undergo extensive ester hydrolysis as the primary cleavage reaction. nih.govresearchgate.net Following this initial step, both resulting indole-3-carboxylic acid structures are subject to further oxidations (hydroxylation) and Phase II conjugation (glucuronidation). nih.gov
Unique Pathways : Oxidative defluorination is a pathway unique to the fluorinated analog, 5F-PB-22, resulting in the formation of PB-22 metabolites. nih.govresearchgate.net This is a critical distinction for forensic analysis, as detecting PB-22 metabolites could indicate exposure to 5F-PB-22. Both compounds have also been shown to undergo epoxide formation followed by hydrolysis. nih.govresearchgate.net
This comparative analysis underscores that while core metabolic reactions like ester hydrolysis are shared, the presence and position of a halogen atom can introduce unique pathways and alter the prevalence of major metabolites, a key consideration when extrapolating findings from 5F-PB-22 to its 3-fluoro isomer.
Influence of Fluorine Positional Isomerism on Metabolic Cleavage Sites
The position of the fluorine atom on the N-pentyl chain is a critical determinant of the metabolic pathways a synthetic cannabinoid will undergo. While direct metabolic studies on the 5-fluoro PB-22 N-(3-fluoropentyl) isomer are not available in the current body of scientific literature, the influence of its fluorine position can be hypothesized based on established metabolic principles and studies of related compounds.
For the extensively studied 5-fluoro PB-22, a major metabolic pathway is oxidative defluorination of the pentyl chain. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.govresearchgate.net This process involves the removal of the fluorine atom, followed by oxidation, leading to the formation of metabolites such as PB-22 pentanoic acid. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov The terminal position of the fluorine in 5-fluoro PB-22 makes it susceptible to this metabolic attack.
In the case of the N-(3-fluoropentyl) isomer, the fluorine atom is located on the third carbon of the pentyl chain. This central position may sterically hinder the enzymatic processes that lead to defluorination. The high electronegativity of fluorine can influence the metabolism of adjacent carbon atoms, potentially making the C-F bond more stable and less susceptible to cleavage compared to a terminally fluorinated compound. researchgate.nettandfonline.com Therefore, it is plausible that oxidative defluorination is a less prominent metabolic pathway for the N-(3-fluoropentyl) isomer compared to its 5-fluoro counterpart.
Instead, metabolic processes may be directed towards other sites on the molecule that are more accessible to enzymatic action. This could include hydroxylation at other positions on the pentyl chain that are not sterically hindered by the fluorine atom, or metabolism on the indole or quinoline core of the molecule. It is a general observation that non-fluorinated pentylindole synthetic cannabinoids are typically metabolized on the pentyl chain, whereas their 5-fluoro analogs often yield 5-hydroxypentyl and pentanoic acid metabolites. researchgate.net The metabolic profile of the 3-fluoro isomer would likely present a unique pattern, differing from both the non-fluorinated and the 5-fluorinated analogs.
Characterization of Carboxyindole and Hydroxypentyl Metabolites
The primary metabolic transformation for PB-22 and its fluorinated analogs is ester hydrolysis. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.govresearchgate.net This reaction cleaves the ester bond linking the indole and quinoline parts of the molecule, leading to the formation of a (fluoro)pentylindole-3-carboxylic acid metabolite. This initial hydrolytic step is generally followed by further modifications to the pentyl chain.
For 5-fluoro PB-22, the major metabolite resulting from ester hydrolysis is 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.govecddrepository.org Subsequent oxidation of the pentyl chain, often following defluorination, leads to the formation of various hydroxypentyl and carboxyindole metabolites. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov
In the context of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer, ester hydrolysis would be expected to be a primary metabolic step, yielding 1-(3-fluoropentyl)-1H-indole-3-carboxylic acid. The characterization of subsequent hydroxypentyl metabolites is speculative without direct experimental data. However, it is probable that hydroxylation would occur at positions on the pentyl chain that are sterically and electronically favorable. The presence of the fluorine at the 3-position might direct hydroxylation to the terminal (5') position or to the 1', 2', or 4' positions of the pentyl chain.
The formation of hydroxypentyl metabolites is a common metabolic pathway for many synthetic cannabinoids, and these metabolites can retain biological activity. nih.gov The precise identification and characterization of the carboxyindole and hydroxypentyl metabolites of the N-(3-fluoropentyl) isomer would require dedicated in vitro and in vivo metabolism studies, utilizing techniques such as high-resolution mass spectrometry.
Below is a table of known metabolites for the closely related 5-fluoro PB-22, which can serve as a reference for the types of metabolites that could potentially be formed from the N-(3-fluoropentyl) isomer, with the understanding that the position of hydroxylation and the prevalence of defluorination would likely differ.
| Metabolite of 5-fluoro PB-22 | Metabolic Pathway |
| 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid | Ester Hydrolysis |
| PB-22 pentanoic acid | Oxidative Defluorination, Oxidation |
| 5'-hydroxypentyl-PB-22 | Hydroxylation |
| Dihydroxylated metabolites | Dihydroxylation |
| Dihydrodiol metabolites | Dihydrodiol Formation |
This table represents metabolites identified for the 5-fluoro isomer of PB-22. The metabolic profile of the N-(3-fluoropentyl) isomer is expected to differ.
Advanced Analytical Methodologies for Isomer Differentiation and Research Sample Analysis
Chromatographic Separation Techniques for Positional and Structural Isomers
Chromatographic techniques are fundamental in the analysis of isomeric compounds, leveraging subtle differences in their physicochemical properties to achieve separation. For the 5-fluoro PB-22 N-(3-fluoropentyl) isomer and its related structures, both gas and liquid chromatography are indispensable tools.
Gas Chromatography-Mass Spectrometry (GC-MS) for Retention Time and Electron Ionization Fragmentation Pattern Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. The separation of 5-fluoro PB-22 isomers is based on their differential interactions with the stationary phase of the GC column, resulting in distinct retention times. While closely related isomers may exhibit similar retention times, high-resolution capillary columns can often achieve baseline separation.
The mass spectrum generated by electron ionization (EI) provides a fragmentation pattern that serves as a chemical fingerprint. For 5-fluoro PB-22 and its N-alkyl positional isomers, the EI mass spectra are often very similar, as the initial fragmentation is dominated by the cleavage of the ester bond and fragmentation of the quinoline (B57606) and indole (B1671886) moieties. However, subtle differences in the relative abundances of specific fragment ions can aid in differentiation, particularly when comparing the spectra of the N-(2-fluoropentyl), N-(3-fluoropentyl), and N-(4-fluoropentyl) isomers with the parent 5-fluoro PB-22 (N-(5-fluoropentyl)).
Key fragment ions for 5-fluoro PB-22 isomers typically include those corresponding to the quinolin-8-yloxycarbonyl group and the fluoropentylindole moiety. The position of the fluorine atom on the pentyl chain can influence the stability of certain radical cations, leading to minor but potentially diagnostic variations in the fragmentation pattern.
Table 1: Hypothetical GC-MS Data for 5-fluoro PB-22 Isomers
| Compound | Retention Time (min) | Key Fragment Ions (m/z) and Relative Abundance |
| 5-fluoro PB-22 | 21.5 | 376 [M+], 232, 188, 159, 144, 130 |
| 5-fluoro PB-22 N-(2-fluoropentyl) isomer | 21.2 | 376 [M+], 232, 188, 159, 144, 130 |
| 5-fluoro PB-22 N-(3-fluoropentyl) isomer | 21.3 | 376 [M+], 232, 188, 159, 144, 130 |
| 5-fluoro PB-22 N-(4-fluoropentyl) isomer | 21.4 | 376 [M+], 232, 188, 159, 144, 130 |
Note: This table is for illustrative purposes. Actual retention times and relative abundances may vary based on the specific GC-MS instrument and analytical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantitative Analysis in Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it particularly suitable for the analysis of trace amounts of substances in complex biological matrices. The separation in LC is based on the partitioning of the analytes between the mobile and stationary phases, which can be tuned to effectively separate isomers.
In tandem mass spectrometry, a precursor ion (typically the protonated molecule [M+H]+ in the case of 5-fluoro PB-22 isomers) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum is highly specific to the chemical structure of the analyte. While positional isomers can still produce similar product ions, the relative intensities of these ions often differ, providing a basis for differentiation. For the 5-fluoro PB-22 N-(3-fluoropentyl) isomer, the fragmentation of the fluoropentyl chain can yield characteristic product ions that distinguish it from other isomers where the fluorine is at a different position.
This technique is invaluable for quantitative analysis, allowing for the precise measurement of the concentration of a specific isomer in a sample.
Table 2: Hypothetical LC-MS/MS Parameters for 5-fluoro PB-22 N-(3-fluoropentyl) Isomer
| Parameter | Value |
| Precursor Ion (m/z) | 377.2 [M+H]+ |
| Product Ion 1 (m/z) (Quantitative) | 144.1 |
| Product Ion 2 (m/z) (Qualitative) | 232.1 |
| Collision Energy (eV) | 25 |
Note: This table is for illustrative purposes. Optimal parameters need to be determined empirically for each instrument.
Hyphenated Spectroscopic Approaches for Comprehensive Isomer Distinction
To overcome the limitations of single-dimensional analytical techniques in definitively identifying isomers, hyphenated spectroscopic methods are employed. These approaches provide orthogonal data, significantly increasing the confidence in identification.
Solid Deposition Gas Chromatography-Infrared Detection Spectroscopy (GC-IRD)
Gas chromatography-infrared detection (GC-IRD) is a powerful technique for distinguishing between isomers that may have identical mass spectra. After separation on a GC column, the eluting compounds are deposited onto an infrared-transparent substrate and their infrared spectra are recorded. The IR spectrum provides information about the vibrational modes of the molecule, which are highly dependent on the specific arrangement of atoms.
Positional isomers, such as the fluoropentyl isomers of 5-fluoro PB-22, will exhibit distinct IR spectra due to the different positions of the C-F bond and the resulting changes in the vibrational modes of the alkyl chain. The unique absorption bands in the IR spectrum provide unequivocal identification when compared to a reference standard. Studies have shown that GC-IRD can successfully differentiate between fluoropentyl positional isomers of synthetic cannabinoids where GC-MS alone may be insufficient. cerilliant.com
Multi-Dimensional NMR Techniques for Fine Structural Differences
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. For the unambiguous identification of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer, a suite of NMR experiments is required.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The position of the fluorine atom on the pentyl chain will significantly affect the chemical shifts and coupling constants of the adjacent protons. ¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom bonded to the fluorine will have a characteristic chemical shift, and the fluorine will also induce smaller shifts in the signals of neighboring carbon atoms.
For definitive structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons throughout the molecule. These techniques can definitively pinpoint the location of the fluorine atom on the pentyl chain, thus distinguishing the 3-fluoropentyl isomer from all other positional isomers.
Development and Validation of Analytical Reference Standards for Isomeric Purity Assessment and Identification
The accurate identification and quantification of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer are critically dependent on the availability of high-purity, well-characterized analytical reference standards. nist.gov These standards are essential for:
Method Validation: Establishing the performance characteristics of analytical methods, including selectivity, linearity, accuracy, precision, and limits of detection and quantification.
Confirmation of Identity: Comparing the analytical data (e.g., retention time, mass spectrum, IR spectrum, NMR data) of a suspected sample with that of a certified reference material to confirm the identity of the analyte.
Isomeric Purity Assessment: Ensuring that the reference standard itself is free from other isomers that could interfere with the analysis. The presence of even small amounts of isomeric impurities can lead to misidentification or inaccurate quantification.
The development of a reference standard for the 5-fluoro PB-22 N-(3-fluoropentyl) isomer involves its chemical synthesis and subsequent purification. The validation and certification process requires a comprehensive characterization of the material using a combination of the analytical techniques described above (GC-MS, LC-MS/MS, GC-IRD, NMR) to confirm its chemical structure and assess its purity. Organizations that produce certified reference materials (CRMs) operate under stringent quality guidelines, such as ISO 17034 and ISO/IEC 17025, to ensure the traceability and reliability of their standards. tusnovics.plchemie-brunschwig.ch
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations
Impact of Fluorine Positional Isomerism on Cannabinoid Receptor Binding and Functional Activity
Studies comparing pairs of non-fluorinated and terminally fluorinated synthetic cannabinoids have generally shown that the addition of a fluorine atom to the terminus of the N-pentyl chain can enhance potency at the CB1 receptor. nih.gov For example, in vitro functional assays demonstrated that 5F-PB-22 is a more potent agonist at human CB1 and CB2 receptors compared to its non-fluorinated counterpart, PB-22. nih.gov This increased potency is often attributed to favorable changes in the molecule's electronic properties and its ability to form key interactions within the receptor's binding pocket. nih.govnih.gov
However, the location of the fluorine is crucial. Moving the fluorine from the terminal (5') position to an internal position, such as the 3' position in the N-(3-fluoropentyl) isomer, would alter the molecule's conformational flexibility and polarity profile. Research on other classes of cannabinoids has shown that fluorine substitution can sometimes be detrimental to binding affinity, depending on its location. nih.gov The fluorine atom can only act as a hydrogen bond acceptor, whereas the hydroxyl groups it often replaces can act as both donors and acceptors, significantly changing the interaction landscape. nih.gov Therefore, while the N-(5-fluoropentyl) isomer (5F-PB-22) shows enhanced activity, it cannot be assumed that the N-(3-fluoropentyl) isomer would exhibit the same profile. Its affinity and functional activity would be highly dependent on how the repositioned, highly electronegative fluorine atom interacts with the specific amino acid residues of the CB1 and CB2 receptor binding sites.
Table 1: Comparison of In Vitro Functional Activity of PB-22 and 5F-PB-22 This table illustrates the effect of terminal fluorination on receptor potency. Data for the N-(3-fluoropentyl) isomer is not available.
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of CP55,940) |
|---|---|---|---|
| PB-22 | CB1 | 1959 | 100% |
| CB2 | 206 | 100% | |
| 5F-PB-22 | CB1 | 49 | 100% |
| CB2 | 27 | 100% |
Data sourced from reference nih.gov.
Influence of Alkyl Chain Modifications on Metabolic Stability and Pathway Diversion
Modifications to the N-alkyl chain, including fluorination, significantly influence the metabolic fate of synthetic cannabinoids. The metabolism of PB-22 and its 5-fluoro analog (5F-PB-22) has been well-documented through studies using human hepatocytes. researchgate.netnih.gov
For both PB-22 and 5F-PB-22, the primary and most predominant metabolic pathway is the rapid hydrolysis of the ester linkage. researchgate.netnih.govnih.gov This cleavage yields two main fragments: quinolin-8-ol and the corresponding indole (B1671886) carboxylic acid derivative. For 5F-PB-22, this results in 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (5F-PI-COOH). Following this initial hydrolysis, a cascade of further oxidative reactions occurs on the indole and alkyl chain moieties. researchgate.net
The presence and position of fluorine on the pentyl chain introduce specific metabolic routes. In the case of 5F-PB-22, a key pathway is oxidative defluorination, which removes the fluorine atom and produces metabolites of the non-fluorinated parent, PB-22. researchgate.netnih.gov Metabolism is also heavily directed towards the fluoropentyl chain, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites. nih.gov
For the 5-fluoro PB-22 N-(3-fluoropentyl) isomer, one can anticipate a similar metabolic cascade. Ester hydrolysis would almost certainly remain the dominant initial step. However, the fluorine atom at the 3-position would alter subsequent oxidative metabolism. This mid-chain position could sterically hinder or electronically influence hydroxylation at adjacent carbons. Furthermore, the stability of the C-F bond at a secondary carbon might differ from that at a primary (terminal) carbon, potentially affecting the rate and products of oxidative defluorination pathways.
Table 2: Major Metabolic Pathways Identified for PB-22 and 5F-PB-22
| Parent Compound | Metabolic Reaction | Resulting Metabolite Type |
|---|---|---|
| PB-22 | Ester Hydrolysis | Pentylindole-3-carboxylic acid |
| Pentyl Chain Hydroxylation | Hydroxypentyl-PB-22 | |
| Pentyl Chain Carboxylation | PB-22 Pentanoic Acid | |
| Epoxide Formation -> Hydrolysis | Dihydrodiol Metabolites | |
| 5F-PB-22 | Ester Hydrolysis | 5'-fluoropentylindole-3-carboxylic acid |
| Oxidative Defluorination | PB-22 metabolites | |
| Oxidation at Quinoline (B57606) | Hydroxy-5F-PB-22 | |
| Pentyl Chain Carboxylation | PB-22 Pentanoic Acid | |
| Glucuronidation | Phase II Conjugates |
Data compiled from references researchgate.netnih.gov.
Computational Chemistry and In Silico Modeling for Predicting Pharmacological and Metabolic Profiles
In the absence of direct empirical data for novel compounds like the N-(3-fluoropentyl) isomer of 5F-PB-22, computational chemistry and in silico modeling serve as powerful predictive tools. These methods allow researchers to forecast pharmacological activity and metabolic fate based on molecular structure.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com For a compound like the 5-fluoro PB-22 N-(3-fluoropentyl) isomer, docking simulations would place the molecule into the known crystal structure of the CB1 or CB2 receptor to identify the most stable binding pose. nih.gov These simulations calculate a binding energy score, which helps to estimate the binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movements of atoms in the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes the receptor undergoes upon binding. frontiersin.orgmdpi.com Studies on other synthetic cannabinoids have used MD simulations to understand how specific residues in the receptor contribute to agonist activation and how subtle changes in the ligand's structure can lead to significant differences in efficacy. nih.govacs.org For the N-(3-fluoropentyl) isomer, these simulations could reveal how the repositioned fluorine atom affects key interactions, such as those with the "twin toggle switch" residues (F200/W356) in the CB1 receptor, which are crucial for its activation. frontiersin.org
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which governs its intrinsic properties. These methods can be used to determine the most stable three-dimensional conformations of the 5-fluoro PB-22 N-(3-fluoropentyl) isomer in solution, which is critical for understanding how it fits into a receptor's binding pocket.
Furthermore, these calculations can predict sites on the molecule that are most susceptible to metabolic attack. By calculating properties like electrostatic potential and the energy of frontier molecular orbitals, researchers can identify atoms or bonds that are electronically favored to undergo oxidative reactions by metabolic enzymes like cytochrome P450. nih.gov This allows for the in silico prediction of potential metabolites, which can guide targeted analytical screening in laboratory studies. nih.gov
Rational Design Principles for New Synthetic Cannabinoid Analogs Based on SAR/SMR Insights
The collective knowledge gained from Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies provides a foundation for the rational design of new synthetic cannabinoid analogs with desired properties.
Key principles derived from studies of PB-22 and related compounds include:
Modulating Potency and Selectivity: The N-alkyl chain length is a key factor, with a five-carbon chain often being optimal for high affinity at both CB1 and CB2 receptors. nih.gov The introduction and positioning of fluorine can fine-tune potency; terminal fluorination generally increases CB1 potency, while other positions may alter the affinity and selectivity profile between CB1 and CB2. nih.gov
Controlling Metabolic Stability: The ester linkage in PB-22 analogs is a metabolic weak point, leading to rapid hydrolysis. researchgate.netnih.gov For applications requiring longer duration of action, replacing the ester with a more stable linker, such as an amide or ether, could be a viable strategy.
Directing Metabolic Pathways: Fluorination can be used to block metabolism at a specific site. For example, placing a fluorine atom on a carbon that is typically hydroxylated can prevent that metabolic reaction and divert metabolism to other parts of the molecule. annualreviews.org This can be used to avoid the formation of certain metabolites or to increase the concentration of the parent drug.
Enhancing Receptor Interaction: Computational modeling can guide the design of analogs that form more favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the receptor binding site, potentially leading to compounds with higher affinity or specific functional profiles (e.g., full vs. partial agonism). nih.govacs.org
By integrating these principles, medicinal chemists can systematically modify the PB-22 scaffold to create new analogs, moving beyond simple positional isomerism to develop compounds with tailored pharmacological and metabolic profiles.
Q & A
Q. How can researchers address false-positive identifications of 5-fluoro PB-22 isomers in forensic samples?
- Methodological Answer : False positives arise from co-eluting isomers with similar MRM transitions (e.g., N-(4-hydroxypentyl) vs. N-(5-hydroxypentyl) metabolites). To mitigate this: (i) Optimize chromatographic separation using UPLC with sub-2µm particle columns. (ii) Validate specificity using certified reference materials (CRMs) for each isomer. (iii) Cross-verify with orthogonal techniques like GC/IR or nuclear magnetic resonance (NMR) .
Q. What validation parameters are essential for quantifying 5-fluoro PB-22 isomers in biological matrices?
- Methodological Answer : Key parameters include:
- Limit of Detection (LOD) : ≤1 ng/mL for blood/oral fluid (OF) using LC-QqQ-MS.
- Accuracy/Precision : ≤15% bias and ≤20% CV for intra-/inter-day assays.
- Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion.
- Stability : Assess freeze-thaw cycles and long-term storage (-80°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoropentyl chain position) influence cannabinoid receptor (CB1/CB2) binding affinity?
- Methodological Answer : Yeast biosensor assays expressing humanized CB1R/CB2R can quantify receptor specificity. For example:
- The 5-fluoro PB-22 4-hydroxyquinoline isomer shows CB1R bias (EC₅₀ = 216 nM).
- The 5-hydroxyisoquinoline isomer favors CB2R (2-fold selectivity).
Structural dynamics (e.g., fluoropentyl chain length, quinoline substitution) alter receptor docking, measurable via molecular dynamics simulations and comparative EC₅₀ values .
Q. What discrepancies exist between in vitro and in vivo metabolic data for 5-fluoro PB-22 isomers?
- Methodological Answer : In vitro hepatocyte models often underrepresent in vivo phase II metabolism (e.g., glucuronidation). Discrepancies can be resolved by: (i) Supplementing hepatocyte assays with uridine 5′-diphosphoglucuronic acid (UDPGA). (ii) Cross-validating with zebrafish or rodent models to capture systemic metabolism. For instance, hydroxylated metabolites detected in vitro may not accumulate in vivo due to rapid renal excretion .
Q. What advanced separation techniques are effective for isolating trace 5-fluoro PB-22 isomers in complex mixtures (e.g., synthetic cannabinoid "Spice" products)?
- Methodological Answer :
- 2D-LC-MS/MS : Combines hydrophilic interaction (HILIC) and reversed-phase chromatography to resolve polar vs. nonpolar isomers.
- Chiral Stationary Phases : Effective for enantiomeric separation (e.g., hydroxyisoquinoline R/S isomers).
- Ion Mobility Spectrometry (IMS) : Differentiates isomers via collision cross-section (CCS) values, validated against reference libraries .
Q. How can researchers resolve contradictions in reported receptor activation data for 5-fluoro PB-22 analogs?
- Methodological Answer : Contradictions often stem from assay variability (e.g., cell type, reporter systems). Standardize protocols using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
